3-O-Benzyl-4,6-O-isopropylidene-D-glucal
Overview
Description
3-O-Benzyl-4,6-O-isopropylidene-D-glucal is a chemical compound with the molecular formula C16H20O4 and a molecular weight of 276.33 g/mol . It is a derivative of D-glucal, a sugar molecule, and is characterized by the presence of benzyl and isopropylidene groups. This compound is primarily used in organic synthesis and glycobiology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. One common method includes the use of benzyl chloride and acetone in the presence of an acid catalyst to introduce the benzyl and isopropylidene groups, respectively . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or isopropylidene groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-O-Benzyl-4,6-O-isopropylidene-D-glucal is widely used in scientific research, particularly in the fields of:
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal involves its ability to participate in various chemical reactions due to its reactive functional groups. The benzyl and isopropylidene groups provide steric protection and influence the reactivity of the molecule. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4,6-O-Isopropylidene-D-glucal: Similar in structure but lacks the benzyl group.
3-O-Benzyl-D-glucal: Similar but does not have the isopropylidene protection.
Uniqueness
3-O-Benzyl-4,6-O-isopropylidene-D-glucal is unique due to the presence of both benzyl and isopropylidene groups, which provide specific reactivity and protection during chemical reactions. This dual protection allows for selective modifications and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4aR,8R,8aS)-2,2-dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-11-14-15(20-16)13(8-9-17-14)18-10-12-6-4-3-5-7-12/h3-9,13-15H,10-11H2,1-2H3/t13-,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGUIKGXJRRUCG-KFWWJZLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124385 | |
Record name | 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-3-O-(phenylmethyl)-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301124385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58871-07-1 | |
Record name | 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-3-O-(phenylmethyl)-D-arabino-hex-1-enitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58871-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-3-O-(phenylmethyl)-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301124385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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